molecular formula C17H30N2O2S B14480592 N-(Pyridin-2-YL)dodecane-1-sulfonamide CAS No. 65986-34-7

N-(Pyridin-2-YL)dodecane-1-sulfonamide

Cat. No.: B14480592
CAS No.: 65986-34-7
M. Wt: 326.5 g/mol
InChI Key: YAGRWFCYOPBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-YL)dodecane-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-YL)dodecane-1-sulfonamide typically involves the reaction of pyridine derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-YL)dodecane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Pyridin-2-YL)dodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-2-YL)dodecane-1-sulfonamide stands out due to its unique structure, which combines a pyridine ring with a long-chain sulfonamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65986-34-7

Molecular Formula

C17H30N2O2S

Molecular Weight

326.5 g/mol

IUPAC Name

N-pyridin-2-yldodecane-1-sulfonamide

InChI

InChI=1S/C17H30N2O2S/c1-2-3-4-5-6-7-8-9-10-13-16-22(20,21)19-17-14-11-12-15-18-17/h11-12,14-15H,2-10,13,16H2,1H3,(H,18,19)

InChI Key

YAGRWFCYOPBVRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.